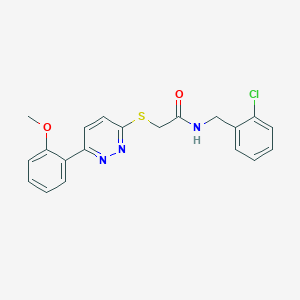![molecular formula C17H15N3O2S B2478877 1-(アセナフト[1,2-d]チアゾール-8-イル)-3-(2-メトキシエチル)尿素 CAS No. 1219844-27-5](/img/structure/B2478877.png)
1-(アセナフト[1,2-d]チアゾール-8-イル)-3-(2-メトキシエチル)尿素
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Acenaphtho[1,2-d]thiazol-8-yl)-3-(2-methoxyethyl)urea is a complex organic compound that belongs to the class of acenaphthothiazole derivatives. These compounds are known for their unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The presence of both acenaphthothiazole and urea moieties in the molecule imparts distinctive chemical and biological properties.
科学的研究の応用
1-(Acenaphtho[1,2-d]thiazol-8-yl)-3-(2-methoxyethyl)urea has been explored for various scientific research applications:
Medicinal Chemistry: The compound exhibits potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: Its unique structural features make it a candidate for the development of organic semiconductors and luminescent materials.
Biological Studies: The compound has been studied for its antimicrobial and antifungal properties, showing efficacy against certain bacterial and fungal strains.
Chemical Sensors: Due to its specific reactivity, it can be used in the design of chemical sensors for detecting environmental pollutants or biological analytes.
準備方法
The synthesis of 1-(Acenaphtho[1,2-d]thiazol-8-yl)-3-(2-methoxyethyl)urea typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Acenaphthothiazole Core: The acenaphthothiazole core can be synthesized through a cyclization reaction involving acenaphthenequinone and a suitable thioamide.
Introduction of Urea Moiety: The urea moiety is introduced by reacting the acenaphthothiazole intermediate with an isocyanate or a carbodiimide in the presence of a base.
Methoxyethyl Substitution: The final step involves the substitution of the urea derivative with 2-methoxyethylamine under mild conditions to yield the target compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
化学反応の分析
1-(Acenaphtho[1,2-d]thiazol-8-yl)-3-(2-methoxyethyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the methoxyethyl group, where nucleophiles like halides or amines replace the methoxy group.
Hydrolysis: The urea moiety can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding amines and carboxylic acids.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure settings.
作用機序
The mechanism of action of 1-(Acenaphtho[1,2-d]thiazol-8-yl)-3-(2-methoxyethyl)urea involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and disrupting cellular processes. In cancer cells, it may induce apoptosis by activating caspase pathways and altering mitochondrial membrane potential. The exact molecular targets and pathways involved depend on the specific biological context and application.
類似化合物との比較
1-(Acenaphtho[1,2-d]thiazol-8-yl)-3-(2-methoxyethyl)urea can be compared with other acenaphthothiazole derivatives and urea-based compounds:
Acenaphthothiazole Derivatives: Compounds like acenaphtho[1,2-d]thiazole-8-carboxamide exhibit similar structural features but differ in their functional groups, leading to variations in their chemical and biological properties.
Urea-Based Compounds: Urea derivatives such as N-phenyl-N’-(2-methoxyethyl)urea share the urea moiety but differ in their aromatic cores, resulting in distinct reactivity and applications.
The uniqueness of 1-(Acenaphtho[1,2-d]thiazol-8-yl)-3-(2-methoxyethyl)urea lies in its combined structural elements, which confer specific chemical reactivity and biological activity not observed in other similar compounds.
特性
IUPAC Name |
1-acenaphthyleno[1,2-d][1,3]thiazol-8-yl-3-(2-methoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-22-9-8-18-16(21)20-17-19-14-11-6-2-4-10-5-3-7-12(13(10)11)15(14)23-17/h2-7H,8-9H2,1H3,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLEZDJADERPHQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NC1=NC2=C(S1)C3=CC=CC4=C3C2=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(2-Chlorophenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea](/img/structure/B2478794.png)
![N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2478795.png)

![10-ethoxy-4-(thiophen-2-yl)-7-(thiophen-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene](/img/structure/B2478800.png)
![2,3-dimethoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide](/img/structure/B2478801.png)
![METHYL 3-({[(1-{[2-(METHOXYCARBONYL)THIOPHEN-3-YL]CARBAMOTHIOYL}PIPERIDIN-4-YL)METHYL]CARBAMOTHIOYL}AMINO)THIOPHENE-2-CARBOXYLATE](/img/structure/B2478802.png)
![N-[(2E)-3-(2-Ethoxyphenyl)prop-2-enoyl]glycine](/img/structure/B2478803.png)
![2-ethoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)acetamide](/img/structure/B2478806.png)
![2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2478807.png)

![N-{[2-(dimethylamino)pyridin-4-yl]methyl}acetamide](/img/structure/B2478809.png)

![1-[1-[2-(Azepan-1-yl)-2-oxoethyl]indol-3-yl]-2-(4-methylpiperazin-1-yl)ethane-1,2-dione](/img/structure/B2478812.png)
![2-(4-chlorophenoxy)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2478817.png)
